3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Description
3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with an amino group at position 3 and a carboxylic acid moiety at position 5. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Notably, derivatives of this compound, such as N48 (2-((2-chlorophenyl)(3-(piperidin-1-yl)propoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid), have shown inhibitory activity against histone lysine demethylase KDM5A, a target in cancer therapy .
Properties
IUPAC Name |
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-11-6-4(8(12)13)1-2-10-7(5)6/h1-3,11H,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDIOGJGYDYHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction.
Formation of the Pyridine Ring: The pyridine ring is then constructed through a series of cyclization and annulation reactions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, amines, halides.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with various functional groups replacing the amino or carboxylic acid groups.
Scientific Research Applications
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors by binding to the active site and preventing the activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylic Acid (QB-4025)
- Structure : Carboxylic acid at position 2 instead of 6.
- Properties: Lacks the 3-amino group, reducing hydrogen-bonding capacity. Used as an intermediate in organic synthesis but less prominent in biological studies compared to the 7-carboxylic acid derivatives .
- Molecular Weight : 162.15 g/mol (same as the 7-carboxylic acid isomer but differs in polarity due to substituent positioning).
1H-Pyrrolo[3,2-b]Pyridine-7-Carboxylic Acid (QK-1421)
- Structure: Matches the target compound’s core but lacks the 3-amino group.
- Properties: Lower solubility in polar solvents compared to the amino-substituted derivative. Used in carbon dot (CD) synthesis, where carboxylic acid groups aid surface passivation .
3-Iodo-1H-Pyrrolo[3,2-b]Pyridine-7-Carboxylic Acid
- Structure: Iodo substituent at position 3 instead of amino.
- Properties : Higher molecular weight (318.06 g/mol vs. 177.16 g/mol for the target compound) and reduced solubility due to the hydrophobic iodine atom. Primarily employed in cross-coupling reactions for pharmaceutical intermediates .
Heterocyclic Ring Variations
5-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyridine-7-Carboxylic Acid (TPCA)
- Structure : Replaces the pyrrolo ring with a thiazolo ring.
- Properties : Exhibits strong fluorescence (quantum yield = 66%) due to extended conjugation. Used in carbon dots for optical applications, outperforming pyrrolo derivatives in photostability .
- Key Difference : Thiazolo ring enhances rigidity and electron-withdrawing effects, shifting absorption/emission spectra compared to pyrrolo analogues.
5-Oxo-1,2,3,5-Tetrahydro-Imidazo[1,2-a]Pyridine-7-Carboxylic Acid (IPCA)
- Structure : Imidazo-pyridine core with a ketone group.
- Properties: Higher quantum yield (QY = 80–90%) in CDs due to nitrogen-rich heterocycles. The amino group in the target compound may introduce similar fluorescence-enhancing effects but with distinct electronic profiles .
Medicinal Chemistry
- KDM5A Inhibitors: Derivatives like N48 and N51/N52 (with 2-chlorophenyl and piperidine extensions) demonstrate nanomolar binding affinity. The 3-amino group in the target compound could improve water solubility and target engagement compared to non-amino derivatives .
Carbon Dots (CDs) and Photoluminescence
- Role of Carboxylic Acid: Carboxylic acid groups in pyrrolo-/thiazolo-pyridines facilitate CD surface functionalization, improving dispersibility and quantum yields. The target compound’s amino group may further enhance CD fluorescence via additional nitrogen doping .
- Comparison with TPCA/TPDCA: Thiazolo-based fluorophores (TPCA QY = 66%, TPDCA QY = 76%) outperform many pyrrolo derivatives, but amino-substituted pyrrolo compounds remain underexplored for CDs .
Biological Activity
3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound notable for its fused pyrrole and pyridine rings. This compound has attracted significant attention in scientific research due to its diverse biological activities, including potential applications in cancer therapy, enzyme inhibition, and other therapeutic areas. This article presents a comprehensive overview of its biological activity, synthesis methods, and research findings.
- Molecular Formula : C₈H₇N₃O₂
- Molar Mass : 177.16 g/mol
- CAS Number : 1190319-45-9
The primary mechanism of action for this compound involves its interaction with specific molecular targets. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby preventing downstream signaling activation. This inhibition is crucial in various pathological conditions, including cancer and fibrosis.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines:
- Ovarian Cancer : Moderate cytotoxicity observed.
- Breast Cancer : Limited toxicity against MDA-MB-231 cell lines.
- Non-cancerous Cells : Minimal impact on healthy cardiac cell lines .
The compound's structural features, particularly the presence of the amino and carboxylic acid groups, enhance its ability to interact with biological targets effectively.
Comparative Biological Activity
A comparative analysis with similar compounds highlights the unique biological profile of this compound. The following table summarizes the activity of this compound against other pyrrolopyridine derivatives:
| Compound Name | Activity Type | IC₅₀ (μM) | Notes |
|---|---|---|---|
| This compound | Anticancer | Moderate | Effective against ovarian cancer cells |
| Pyrrolo[3,4-c]pyridine Derivative | AR Inhibitor | 10^-5 | Potent against specific cancer types |
| Other Pyrrolopyridine Derivatives | General Antitumor Activity | Varies | Often less selective than 3-amino variant |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrrole Ring : Initiated through cyclization reactions.
- Formation of the Pyridine Ring : Achieved via cyclization and annulation.
- Introduction of the Amino Group : Accomplished through nucleophilic substitution reactions using ammonia or amines .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Studies : A study evaluated the cytotoxic effects on ovarian and breast cancer cell lines, demonstrating that structural modifications could enhance potency against specific targets while reducing toxicity to healthy cells .
- Enzyme Inhibition : Research has shown that the carboxylic group’s position relative to the pyrrolopyridine scaffold significantly impacts inhibitory activity against various enzymes involved in metabolic pathways .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid?
The synthesis typically involves multi-step heterocyclic reactions. For example, intermediates like 4-chloropyrrolopyrimidine derivatives can undergo nucleophilic substitution with amines under reflux in ethanol, followed by acid hydrolysis to yield the carboxylic acid moiety. Key parameters include solvent choice (e.g., ethanol, DMF), temperature control (reflux conditions), and catalytic use of triethylamine to enhance reaction efficiency. Post-synthesis purification often involves recrystallization from methanol or DMF .
Q. How is the structural integrity of this compound validated experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C) and mass spectrometry (MS) are critical. For example, ¹H NMR in DMSO-d₆ can confirm aromatic proton environments (δ 7.5–8.7 ppm) and amine/carboxylic acid protons (δ 11–14 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC (≥94% purity) ensures chemical homogeneity. Specific spectral data, such as ESIMS m/z (M+1) signals, are used for cross-validation .
Q. What are the primary pharmacological targets or applications explored for this compound?
Derivatives of pyrrolo-pyridine carboxylic acids are studied as kinase inhibitors or antimicrobial agents. For instance, analogs with trifluoromethyl or aryl substituents exhibit activity in antimicrobial assays, likely due to interactions with bacterial enzymes or DNA gyrase. Structure-activity relationship (SAR) studies often focus on modifying substituents at the 3-amino and 7-carboxylic acid positions .
Q. What solvents and reaction conditions optimize yield during amide bond formation involving this compound?
Amide coupling reactions (e.g., General Procedure F1) use activating agents like HATU or EDCI in anhydrous DMF or dichloromethane. Temperature is maintained at 0–25°C to minimize side reactions. Post-reaction workup includes aqueous extraction and chromatographic purification. Solubility challenges in polar solvents may necessitate co-solvents like DMSO .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffers (pH 1–10) at 25–60°C, followed by HPLC analysis to monitor degradation products. For example, carboxylic acid derivatives may undergo decarboxylation under strongly acidic or basic conditions. Thermal gravimetric analysis (TGA) assesses solid-state stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) calculations evaluate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like ATP-binding pockets. Solvation-free energy calculations guide solvent selection for synthetic steps .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between experimental and theoretical NMR shifts can arise from tautomerism or dynamic effects. Variable-temperature NMR (VT-NMR) and 2D techniques (e.g., HSQC, HMBC) clarify proton-carbon correlations. X-ray crystallography provides definitive confirmation of solid-state structure .
Q. How does the compound’s tautomeric equilibrium influence its biological activity?
The 1H-pyrrolo-pyridine core can exhibit keto-enol tautomerism, altering hydrogen-bonding capacity. UV-Vis spectroscopy and pH-dependent NMR studies map tautomeric populations. Biological assays under controlled pH conditions correlate tautomer prevalence with activity .
Q. What advanced purification techniques address challenges in isolating polar derivatives?
Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) separates polar analogs. Ion-exchange chromatography resolves zwitterionic forms. For trace metal removal, chelating resins are employed post-synthesis .
Q. How are isotopic labeling or stable isotopes incorporated to study metabolic pathways?
¹³C or ¹⁵N-labeled precursors (e.g., 13C-formaldehyde) are introduced during heterocyclic ring formation. LC-MS/MS tracks labeled metabolites in in vitro hepatocyte assays. Isotope dilution quantifies enzymatic turnover rates .
Methodological Notes
- Data Validation : Cross-reference NMR, MS, and elemental analysis to confirm purity and structure .
- Scale-Up Challenges : Optimize solvent volumes and catalyst loading to maintain yield in large-scale reactions .
- Theoretical Frameworks : Link SAR studies to molecular docking outcomes to rationalize activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
